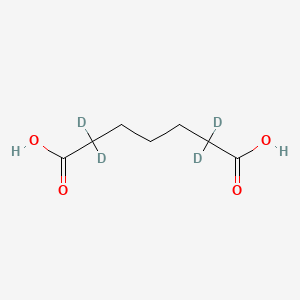
(Z)-N~1~-(4-methoxybenzyl)-2-nitroethylene-1,1-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of 4-methoxybenzyl alcohol , which is an organic compound used in various chemical reactions . It also seems to have a nitroethylene component, which is a type of nitro compound used in organic synthesis.
Synthesis Analysis
While specific synthesis methods for this compound are not available, 4-methoxybenzyl compounds are generally synthesized through reactions involving 4-methoxybenzyl alcohol . The nitroethylene component could potentially be introduced through a nitration reaction .Chemical Reactions Analysis
4-Methoxybenzyl compounds are known to participate in various chemical reactions . They can act as reagents in the synthesis of semiconductors, nanosheets, and nanocrystals . The nitroethylene component could potentially participate in reactions involving the nitro group .Physical And Chemical Properties Analysis
4-Methoxybenzyl alcohol, a related compound, is a clear colorless to yellow liquid . Its exact physical and chemical properties would depend on the specific structure of the compound.Applications De Recherche Scientifique
Synthesis and Catalytic Properties
(Z)-N1-(4-methoxybenzyl)-2-nitroethylene-1,1-diamine and related compounds have been studied for their potential applications in synthesis and catalysis. The Schiff base ligands synthesized from 3-methoxy-2-hydroxybenzaldehyde and different diamines, including (Z)-N1-(4-methoxybenzyl)-2-nitroethylene-1,1-diamine, have been explored for their ability to form manganese(III) complexes. These complexes demonstrate significant peroxidase mimic activity, which is critical for the catalysis of certain chemical reactions, including the H2O2-mediated reaction with ABTS (Bermejo et al., 2017).
Corrosion Inhibition
Certain derivatives of (Z)-N1-(4-methoxybenzyl)-2-nitroethylene-1,1-diamine, such as Schiff bases, have been evaluated for their corrosion inhibition properties. For instance, compounds like N1,N1′-(1,4-phenylene)bis(N4-(4-methoxybenzylidene)benzene-1,4-diamine) have shown high inhibition efficiency for mild steel in acidic solutions. The inhibition occurs through the adsorption of these compounds on the metal surface, following Langmuir adsorption isotherm (Singh & Quraishi, 2016).
Propriétés
IUPAC Name |
(Z)-1-N'-[(4-methoxyphenyl)methyl]-2-nitroethene-1,1-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-16-9-4-2-8(3-5-9)6-12-10(11)7-13(14)15/h2-5,7,12H,6,11H2,1H3/b10-7- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXSBVKEORUYFG-YFHOEESVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=C[N+](=O)[O-])N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CN/C(=C\[N+](=O)[O-])/N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N~1~-(4-methoxybenzyl)-2-nitroethylene-1,1-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

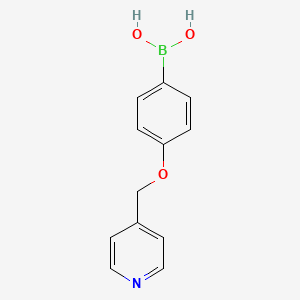
![[2-methyl-4-(1H-pyrazol-1-yl)phenyl]methanol](/img/structure/B580530.png)


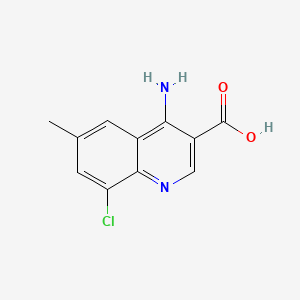
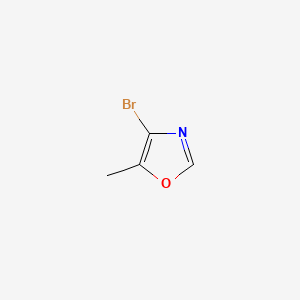
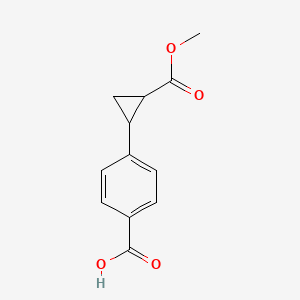
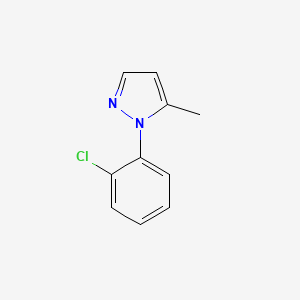

![Tert-butyl 2-oxo-1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B580541.png)

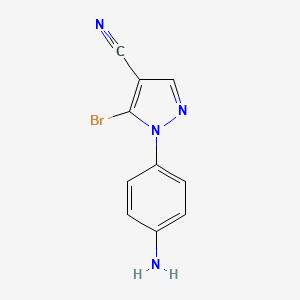
![9-([1,1'-Biphenyl]-4-yl)-3-(4-chlorophenyl)-9H-carbazole](/img/structure/B580544.png)
